molecular formula C12H15FN2O2 B12357206 Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate

Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate

Cat. No.: B12357206
M. Wt: 238.26 g/mol
InChI Key: DHYGJTDRFCCHNI-UHFFFAOYSA-N
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Description

Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate is a heterocyclic compound featuring a pyrazolidine ring substituted with an ethyl ester group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-(2-fluorophenyl)hydrazinecarboxylate with ethyl acetoacetate under acidic conditions to form the pyrazolidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrazolidine ring provides a scaffold for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

    Ethyl 5-phenylpyrazolidine-3-carboxylate: Lacks the fluorine atom, resulting in different binding affinities and biological activities.

    Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate: The fluorine atom is positioned differently, affecting the compound’s reactivity and interaction with molecular targets.

    Ethyl 5-(2-chlorophenyl)pyrazolidine-3-carboxylate: Substitution with chlorine instead of fluorine alters the compound’s electronic properties and reactivity.

Uniqueness: Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate is unique due to the specific positioning of the fluorine atom, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound in the development of new therapeutic agents.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate

InChI

InChI=1S/C12H15FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-6,10-11,14-15H,2,7H2,1H3

InChI Key

DHYGJTDRFCCHNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CC=CC=C2F

Origin of Product

United States

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